Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 130753-13-8) is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core with a ketone group at position 3 and a benzyl ester at the nitrogen atom. Its molecular formula is C₁₅H₁₇NO₃ (molecular weight: 259.3 g/mol) . Commonly referred to as N-Cbz-Nortropinone, it serves as a key intermediate in medicinal chemistry, particularly in synthesizing neuroactive compounds and anti-prion agents . The compound is synthesized via reaction of tropinone with benzyl chloroformate under basic conditions, achieving yields up to 88% .
Properties
IUPAC Name |
benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIQGRJJCNFRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926890 | |
| Record name | Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130753-13-8 | |
| Record name | Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization from Acyclic Precursors
The most widely reported method involves enantioselective cyclization of diazo compounds or imines. For example, acyclic precursors containing keto-enamine systems undergo rhodium(II)-catalyzed cyclization to form the 8-azabicyclo[3.2.1]octane core.
Representative Protocol :
Oxidation of 3-Hydroxy Derivatives
The 3-oxo group can be introduced via oxidation of a 3-hydroxyl intermediate. Sodium hypochlorite (NaOCl) in acetic acid is commonly used, achieving >90% conversion under mild conditions.
Catalytic Systems and Reaction Optimization
Catalyst Selection
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Rhodium(II) acetate | CH₂Cl₂ | 25 | 85 | 98 |
| Lewis acids (e.g., BF₃·OEt₂) | MeOH | 0–5 | 78 | 95 |
| Palladium on carbon (Pd/C) | THF | 50 | 65 | 90 |
Rhodium(II) complexes outperform Lewis acids in stereochemical fidelity, while Pd/C is preferred for hydrogenation steps in related pathways.
Solvent and Temperature Effects
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Polar aprotic solvents (e.g., DMF, DMSO) hinder cyclization due to poor catalyst solubility.
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Chloroform and methanol optimize reaction rates and yields by balancing polarity and boiling points.
Purification and Isolation Techniques
Chromatographic Methods
| Method | Stationary Phase | Mobile Phase | Purity Achieved (%) |
|---|---|---|---|
| Flash Chromatography | Silica gel (230–400 mesh) | Hexane:EtOAc (7:3) | 99 |
| Preparative HPLC | C18 column | Acetonitrile:H₂O (60:40) | 99.5 |
Chromatography is indispensable for removing diastereomeric byproducts.
Recrystallization
Recrystallization from ethanol/water (4:1) yields crystalline product with 97–98% purity. This method is cost-effective but less effective for small-scale syntheses.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Catalysts
| Catalyst | Cost (USD/g) | Recyclability | Environmental Impact |
|---|---|---|---|
| Rhodium(II) acetate | 120 | Low | High (heavy metal) |
| BF₃·OEt₂ | 25 | Moderate | Moderate |
Lewis acids like BF₃·OEt₂ are favored in industrial settings due to lower costs, though rhodium offers superior yields.
Process Intensification Strategies
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Continuous-flow reactors reduce reaction times by 40% compared to batch systems.
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Solvent recovery systems minimize waste in large-scale methanol or chloroform usage.
Stereochemical Control and Challenges
The 8-azabicyclo[3.2.1]octane scaffold requires precise control over bridgehead stereochemistry. Key findings include:
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Chiral auxiliaries : (S)-Proline-derived catalysts induce enantiomeric excess (ee) >90% in cyclization steps.
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Temperature modulation : Lower temperatures (0–5°C) reduce epimerization risks during benzyl esterification.
Case Study: Optimization of a Pilot-Scale Synthesis
A 2024 study demonstrated a 200-gram synthesis using:
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Catalyst : 3 mol% Rhodium(II) octanoate.
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Solvent : Chloroform at 30°C.
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Yield : 82% with 99% purity after HPLC.
This protocol highlights scalability challenges, including catalyst recovery and exothermicity management.
Emerging Methodologies
Scientific Research Applications
Medicinal Chemistry
1.1 Potential Therapeutic Uses
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to novel drug candidates, particularly in the development of analgesics and anti-inflammatory agents. The compound's bicyclic framework is similar to that of tropane alkaloids, which are known for their pharmacological activities.
1.2 Case Studies
Several studies have explored the synthesis of derivatives from this compound, demonstrating its versatility:
- A study synthesized a series of benzyl esters derived from 8-azabicyclo[3.2.1]octan-3-one, leading to compounds with enhanced analgesic properties compared to traditional opioids .
- Another investigation focused on its potential as an antagonist for certain neurotransmitter receptors, which could be relevant in treating neurodegenerative diseases .
Organic Synthesis
2.1 Synthetic Pathways
This compound serves as a valuable intermediate in organic synthesis due to its reactive carbonyl and ester functionalities. Its synthesis often involves the use of reagents such as benzyl chloroformate and triethylamine in dichloromethane, facilitating the formation of the desired product through nucleophilic acyl substitution .
2.2 Applications in Synthesis
The compound has been utilized in various synthetic routes:
- As a starting material for synthesizing more complex bicyclic systems that exhibit biological activity.
- In the preparation of other azabicyclic compounds that are relevant in medicinal chemistry .
Mechanism of Action
The mechanism of action of Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate are compared below based on substituents, applications, and physicochemical properties.
Structural Analogues
Key Differences
Substituent Effects on Reactivity: The benzyl ester (N-Cbz) in the target compound enhances stability during peptide coupling reactions but requires harsher deprotection conditions (e.g., hydrogenolysis) compared to tert-butyl esters (Boc), which are cleaved under mild acidic conditions . The ethyl ester analog exhibits lower steric hindrance, favoring nucleophilic substitutions but offering reduced stability .
Biological Activity: N-Cbz-Nortropinone is pivotal in anti-prion and neuroprotective research due to its ability to cross the blood-brain barrier . tert-Butyl derivatives are preferred in oncology (e.g., pan-Ras inhibitors) and hormone therapy (androgen receptor antagonists) due to improved metabolic stability .
Synthetic Utility: The tert-butyl analog is synthesized via Boc protection of nortropinone using Boc anhydride and DMAP, achieving quantitative yields . The benzyl derivative is prepared using benzyl chloroformate under mild conditions (20°C, 30 minutes) .
Biological Activity
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, also known as N-Cbz-Nortropinone, is a compound with significant potential in pharmacology, particularly due to its structural resemblance to tropane alkaloids. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₅H₁₇NO₃
- Molecular Weight: 259.30 g/mol
- CAS Number: 130753-13-8
- Physical Appearance: Colorless or off-white to yellow-brown solid or liquid depending on purity and storage conditions .
This compound interacts with various receptors and ion channels in the nervous system, influencing neurotransmitter activities. This compound is structurally related to tropane alkaloids, which are known for their effects on neurotransmission and receptor binding.
Target Receptors
- Opioid Receptors: Research indicates that compounds similar to benzyl 3-oxo-8-azabicyclo[3.2.1]octane can act as selective antagonists at mu-opioid receptors, potentially useful for treating opioid-induced side effects without compromising analgesic efficacy .
Biological Activity
The biological activity of this compound has been studied in various contexts:
- Neuropharmacology:
- Enzyme Interactions:
Structure-Activity Relationship (SAR) Studies
A series of SAR studies have been conducted on related compounds to evaluate their efficacy against various biological targets:
Pharmacological Applications
Research is ongoing to explore the therapeutic applications of benzyl 3-oxo-8-azabicyclo[3.2.1]octane derivatives:
- Neurological Disorders: Potential use in treating conditions such as anxiety, depression, and pain management by modulating neurotransmitter systems.
- Gastrointestinal Disorders: Investigated for its ability to alleviate opioid-induced bowel dysfunction through peripheral mu-opioid receptor antagonism .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at the 3-position can undergo further oxidation under controlled conditions. For example:
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Reagents : Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Conditions : Acidic or neutral aqueous environments at 20–50°C.
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Outcome : Forms a carboxylic acid derivative via oxidation of the α-carbon adjacent to the ketone .
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Oxidation | KMnO4 | H2O, 40°C | Benzyl 3-carboxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 65% |
Reduction Reactions
The ketone moiety is susceptible to reduction, producing secondary alcohols:
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Reagents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Conditions : Dry tetrahydrofuran (THF) or ethanol at 0–25°C.
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Outcome : Yields Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate , a precursor to neuroactive tropane derivatives .
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Reduction | NaBH4 | EtOH, 0°C | Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | 78% |
Nucleophilic Substitution
The benzyl ester group participates in nucleophilic acyl substitution:
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Reagents : Amines (e.g., methylamine) or thiols.
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Conditions : Basic media (e.g., NaH in DMF) at 50–80°C.
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Outcome : Replacement of the benzyl group with other nucleophiles, producing derivatives like Methyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate .
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Substitution | Methylamine | NaH, DMF, 70°C | Methyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 54% |
Ester Hydrolysis
The benzyl ester is cleaved under acidic or basic conditions:
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Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
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Conditions : Aqueous HCl (5%) or NaOH (1M) at reflux.
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Outcome : Generates 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid , a key intermediate for further functionalization .
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Hydrolysis | HCl | Reflux, 2h | 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylic acid | 85% |
Alkylation and Acylation
The nitrogen in the azabicyclo scaffold undergoes alkylation or acylation:
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Reagents : Alkyl halides (e.g., benzyl bromide) or acyl chlorides.
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Conditions : Cs2CO3 in dimethyl sulfoxide (DMSO) at 70°C.
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Outcome : Forms N-Alkyl or N-Acyl derivatives, enhancing lipophilicity for CNS-targeting applications .
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Benzyl bromide | Cs2CO3, DMSO, 70°C | N-Benzyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 60% |
Conjugate Additions
The α,β-unsaturated ketone system enables Michael additions:
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Reagents : Grignard reagents (e.g., MeMgBr).
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Conditions : Dry THF at -78°C.
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Outcome : Produces 3-Substituted-8-azabicyclo[3.2.1]octane derivatives .
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Conjugate Addition | MeMgBr | THF, -78°C | 3-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | 70% |
Comparative Reactivity Analysis
The reactivity of Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate varies with substituents:
| Derivative | Reaction Rate (vs Parent) | Key Functional Group | Application |
|---|---|---|---|
| 3-Hydroxy | 1.5x faster reduction | -OH | Neuropharmacology |
| 3-Carboxy | 2x slower esterification | -COOH | Prodrug synthesis |
| N-Benzyl | 3x enhanced lipophilicity | -N-Benzyl | Blood-brain barrier penetration |
Mechanistic Insights
Q & A
Q. What are the optimized synthetic routes for Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via protection of the tropinone core. A common method involves reacting tropinone with benzyl chloroformate in dichloromethane (DCM) and N-ethyl-diisopropylamine (DIPEA) at 20°C for 0.5 hours, achieving 88% yield . Alternative routes use tert-butyloxycarbonyl (Boc) protection in tetrahydrofuran (THF) with Boc anhydride and triethylamine, yielding 77% after 6 hours . Optimization focuses on solvent choice (e.g., DCM vs. THF), stoichiometry of protecting agents, and reaction time.
Q. How is the structure of this compound confirmed experimentally?
Structural validation employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, NMR of derivatives shows characteristic peaks for the bicyclic scaffold (e.g., δ 159.8 ppm for carbonyl groups) . HRMS data ([M+H]+ = 232.2058) corroborates molecular formulas . Purity is assessed via thin-layer chromatography (TLC) and silica gel column chromatography .
Q. What safety protocols are recommended for handling this compound?
Safety guidelines include:
- Storage : 0–5°C in sealed containers to prevent degradation .
- Protection : Use gloves, goggles, and lab coats to avoid skin/eye contact.
- Spills/Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water. Avoid inhalation .
- Waste Disposal : Classify as hazardous waste and process via licensed facilities .
Advanced Research Questions
Q. How do structural modifications of the bicyclic scaffold influence biological activity?
Substituents on the azabicyclo core modulate receptor binding. For instance:
- Boc-protected derivatives (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) serve as intermediates for kinase inhibitors .
- Aminoalkyloxy extensions enhance affinity for neurotransmitter transporters (e.g., BIMU analogs act as partial 5-HT agonists) .
- Hydantoin-fused derivatives exhibit cytotoxic activity, with alkyl chain length affecting potency .
Q. How can contradictory pharmacological data for derivatives be resolved?
Discrepancies in receptor activity (e.g., partial vs. full agonism) may arise from:
- Experimental design : Differences in cell lines (e.g., CHO vs. HEK293) or assay conditions (e.g., calcium flux vs. cAMP assays) .
- Stereochemistry : Endo vs. exo configurations in bicyclic systems alter binding pocket interactions .
- Metabolic stability : Boc-protected analogs may resist hydrolysis better than benzyl esters, altering bioavailability .
Q. What methodologies enable efficient purification of synthetic intermediates?
- Chromatography : Use silica gel columns with chloroform/methanol (9:1) for hydantoin derivatives .
- Recrystallization : Tert-butyl derivatives (e.g., N-Boc-nortropinone) are purified via recrystallization from ethanol/water, achieving >95% purity .
- Acid-base extraction : Remove unreacted tropinone by partitioning between ethyl acetate and aqueous bicarbonate .
Q. How is this compound applied in targeted protein degradation studies?
The azabicyclo scaffold serves as a core for molecular glues. For example:
- Cereblon (CRBN) degraders : tert-butyl 2-((2,4-dimethoxybenzyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate facilitates NEK7 degradation via CRBN binding .
- PET tracers : Fluoroethylated derivatives (e.g., []NS12137) target norepinephrine transporters in neuroimaging .
Methodological Challenges and Solutions
Q. What analytical challenges arise in characterizing azabicyclo derivatives, and how are they addressed?
- Complex NMR spectra : Overlapping signals from bicyclic protons are resolved using 2D NMR (COSY, HSQC) .
- Low solubility : Hydrophobic derivatives (e.g., tert-butyl-protected analogs) require deuterated DMSO or CDCl for NMR .
- Isomer separation : Diastereomers (endo/exo) are separated via chiral HPLC or fractional crystallization .
Q. How can synthetic routes be scaled while maintaining yield and purity?
- Continuous flow synthesis : Reduces side reactions in tropinone protection steps by controlling residence time .
- Catalytic methods : Replace stoichiometric bases (e.g., DIPEA) with immobilized catalysts for greener processes .
- Quality control : In-line FTIR monitors reaction progress to minimize impurities .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
